molecular formula C12H14O3 B12072143 (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester

(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester

Katalognummer: B12072143
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: HIBISYINERPFCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester is an organic compound that belongs to the class of phenylacetic acid derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of a methoxy group and a vinyl group on the phenyl ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester typically involves the esterification of (4-Methoxy-3-vinyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of (4-Methoxy-3-vinyl-phenyl)-acetic acid or (4-Methoxy-3-vinyl-phenyl)-acetaldehyde.

    Reduction: Formation of (4-Methoxy-3-vinyl-phenyl)-ethanol.

    Substitution: Formation of various substituted phenylacetic acid esters.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and vinyl groups can influence its binding affinity and specificity for molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Methoxy-phenyl)-acetic acid methyl ester: Lacks the vinyl group, which may result in different chemical reactivity and biological activity.

    (3-Vinyl-phenyl)-acetic acid methyl ester: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    (4-Methoxy-3-vinyl-phenyl)-acetic acid: The free acid form, which may have different solubility and reactivity compared to the ester.

Uniqueness

The combination of the methoxy and vinyl groups in (4-Methoxy-3-vinyl-phenyl)-acetic acid methyl ester imparts unique chemical properties that can be exploited in various synthetic and biological applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

methyl 2-(3-ethenyl-4-methoxyphenyl)acetate

InChI

InChI=1S/C12H14O3/c1-4-10-7-9(8-12(13)15-3)5-6-11(10)14-2/h4-7H,1,8H2,2-3H3

InChI-Schlüssel

HIBISYINERPFCE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC(=O)OC)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.